![molecular formula C16H20N4O7 B14752556 tricyclo[5.2.1.02,6]decan-8-amine;2,4,6-trinitrophenol CAS No. 1052-60-4](/img/structure/B14752556.png)
tricyclo[5.2.1.02,6]decan-8-amine;2,4,6-trinitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricyclo[5.2.1.02,6]decan-8-amine;2,4,6-trinitrophenol is a complex organic compound that combines the structural features of tricyclo[5.2.1.02,6]decan-8-amine and 2,4,6-trinitrophenol. This compound is notable for its unique tricyclic structure and the presence of nitro groups, which impart distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tricyclo[5.2.1.02,6]decan-8-amine typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the formation of the desired tricyclic structure .
Industrial Production Methods
Industrial production of tricyclo[5.2.1.02,6]decan-8-amine;2,4,6-trinitrophenol involves large-scale chemical processes that are optimized for yield and purity. These processes may include continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .
Análisis De Reacciones Químicas
Types of Reactions
Tricyclo[5.2.1.02,6]decan-8-amine;2,4,6-trinitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The compound can undergo substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas in the presence of a catalyst, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield tricyclo[5.2.1.02,6]decan-8-amine derivatives with amine functionalities .
Aplicaciones Científicas De Investigación
Tricyclo[5.2.1.02,6]decan-8-amine;2,4,6-trinitrophenol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies of molecular interactions and biological activity.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: The compound is used in the manufacture of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tricyclo[5.2.1.02,6]decan-8-amine;2,4,6-trinitrophenol involves its interaction with molecular targets through its nitro and amine groups. These interactions can lead to various biochemical effects, depending on the specific pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
Tricyclo[5.2.1.0(2,6)]decan-8-one: Shares a similar tricyclic structure but lacks the nitro groups.
Tricyclo[4.4.0.0,3,8]decan-2-amine hydrochloride: Another tricyclic compound with different functional groups.
Propiedades
Número CAS |
1052-60-4 |
|---|---|
Fórmula molecular |
C16H20N4O7 |
Peso molecular |
380.35 g/mol |
Nombre IUPAC |
tricyclo[5.2.1.02,6]decan-8-amine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C10H17N.C6H3N3O7/c11-10-5-6-4-9(10)8-3-1-2-7(6)8;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h6-10H,1-5,11H2;1-2,10H |
Clave InChI |
DSXWYYGZTIVPLF-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C(C1)C3CC2CC3N.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


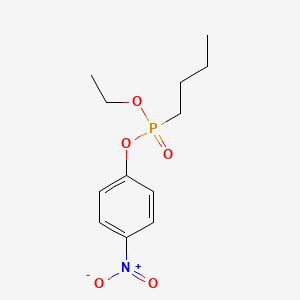
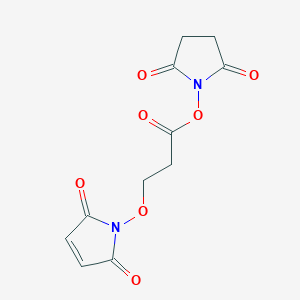

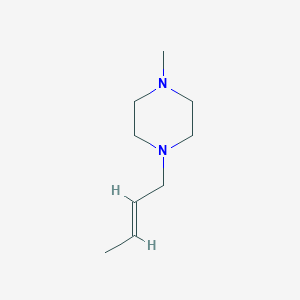
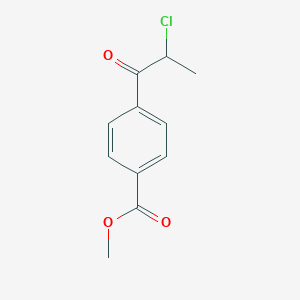
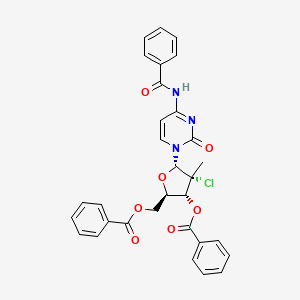
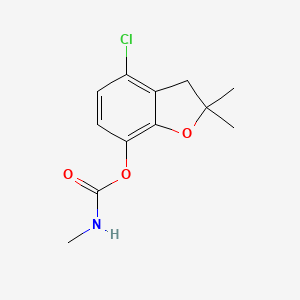
![1,6-Dimethyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14752523.png)
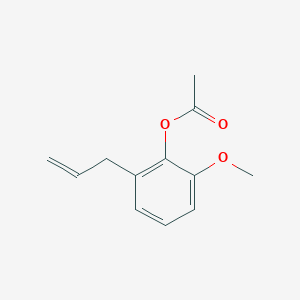
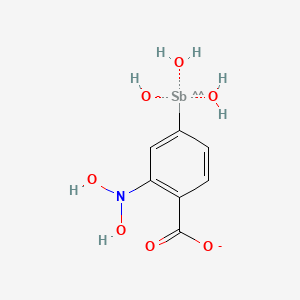
![(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol](/img/structure/B14752543.png)


![2-(10,11-Dihydro-5h-dibenzo[b,f]azepin-5-yl)-n,n-dimethylpropan-1-amine](/img/structure/B14752575.png)
